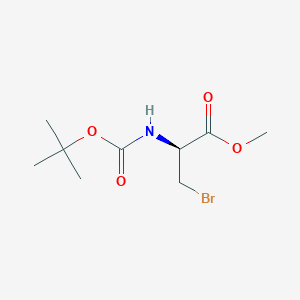

3-Bromo-N-Boc-D-alanine methyl ester

Description

Properties

IUPAC Name |

methyl (2S)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLDPRMMKCMNMD-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amino Group Protection

- Reagents : D-alanine, tert-butoxycarbonyl anhydride (Boc2O), triethylamine (base)

- Solvent : Dichloromethane (DCM)

- Conditions : Room temperature, stirring

- Mechanism : The amino group of D-alanine reacts with Boc2O in the presence of triethylamine to form the N-Boc-protected amino acid, preventing unwanted reactions during bromination.

Bromination

- Reagents : N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN) as radical initiator

- Solvent : Carbon tetrachloride (CCl4)

- Conditions : Elevated temperature (typically reflux)

- Mechanism : Radical bromination occurs selectively at the β-position (3-position) of the N-Boc-D-alanine methyl ester, introducing the bromine atom with retention of stereochemistry.

Esterification

- Reagents : Methanol, catalytic sulfuric acid

- Conditions : Reflux

- Mechanism : Acid-catalyzed esterification converts the carboxylic acid group to a methyl ester, enhancing solubility in organic solvents and facilitating further synthetic transformations.

Alternative Industrial Synthesis Method

A patent-disclosed method synthesizes 3-halo-D-alanine methyl esters (including brominated derivatives) starting from D-serine methyl ester or its acid salt, which can be adapted for 3-bromo derivatives with modifications:

| Parameter | Details |

|---|---|

| Starting material | D-serine methyl ester or acid salt |

| Halogenating agent | Thionyl chloride (SOCl2) preferred for chlorination; bromination analogs possible |

| Solvent | Mixture of acetonitrile and dichloromethane (volume ratio ~1:2 to 2:1) |

| Temperature control | -10 to 10 °C during halogen addition (preferably -5 °C), then raised to 20-50 °C |

| Reaction time | 8-16 hours (preferably 12 hours) |

| Yield and purity | High yield with improved safety and environmental profile compared to older methods |

| Industrial advantages | Mild conditions, low cost, easy filtration, suitable for scale-up |

This method emphasizes controlled addition of the halogenating reagent at low temperature followed by warming to complete the reaction, resulting in high purity and yield suitable for industrial production.

Analytical and Optimization Considerations

- Stereochemical Integrity : Confirmed by ¹H and ¹³C NMR spectroscopy and chiral HPLC to ensure no racemization during bromination and esterification.

- Purity Assessment : High-resolution mass spectrometry (HRMS) confirms molecular weight (exact mass 281.026 g/mol), while chromatographic methods assess purity.

- Optimization : Parameters such as reagent molar ratios, temperature, reaction time, and solvent choice can be optimized using design of experiments (e.g., Taguchi method) to maximize yield and minimize by-products.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical Multi-step Synthesis | D-alanine | Boc2O, NBS/AIBN, MeOH/H2SO4, DCM, CCl4 | High stereochemical control | Use of toxic solvents (CCl4) |

| Industrial Halogenation | D-serine methyl ester salt | SOCl2, acetonitrile/DCM, low temp control | Scalable, safer, environmentally friendly | Mainly demonstrated for chlorides; bromination adaptation needed |

Research Findings and Notes

- The Boc protection is crucial to prevent side reactions during bromination.

- Radical bromination with NBS/AIBN is selective for the β-position, preserving the (2S) stereochemistry.

- Methyl ester formation improves solubility and facilitates peptide coupling reactions.

- Industrial methods focus on safety, environmental impact, and scalability, using milder solvents and controlled temperature profiles.

- Analytical techniques such as NMR, HRMS, and chiral HPLC are essential for confirming product identity and purity.

- Storage of the compound is generally at room temperature, but refrigeration may be recommended for long-term stability depending on the derivative.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-Boc-D-alanine methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., sodium hydride).

Deprotection Reactions: Trifluoroacetic acid, dichloromethane.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Deprotection Reactions: N-Boc-D-alanine methyl ester.

Ester Hydrolysis: 3-Bromo-N-Boc-D-alanine.

Scientific Research Applications

Scientific Research Applications

1. Peptide Synthesis

- Building Block : This compound serves as a key building block in synthesizing peptides and peptidomimetics. Its unique structure allows for the incorporation of diverse functional groups, facilitating the development of complex peptide structures critical for drug discovery and development.

2. Medicinal Chemistry

- Pharmaceutical Development : It is utilized in developing pharmaceutical compounds targeting specific enzymes or receptors. The bromine atom can enhance biological activity and improve pharmacokinetic properties of drug candidates .

3. Bioconjugation

- Modification of Biomolecules : this compound is employed in bioconjugation techniques to modify biomolecules, aiding in biochemical studies that enhance understanding of protein interactions and cellular processes.

4. Material Science

- Functional Materials : The compound is also used in synthesizing functional materials with specific properties, such as hydrogels for drug delivery systems and tissue engineering applications .

Case Studies

Several studies have documented the applications and effectiveness of this compound:

Peptide Synthesis Study

- A study demonstrated successful incorporation of this compound into peptide chains, leading to enhanced stability and bioactivity compared to peptides synthesized without it. This highlights its utility as a building block for complex peptide structures essential for therapeutic applications.

Enzyme Inhibition Research

- Another research focused on the inhibition of specific proteases using this compound. Findings indicated that this compound effectively reduced enzyme activity, suggesting potential therapeutic applications in diseases where protease activity is dysregulated.

Mechanism of Action

The mechanism of action of 3-Bromo-N-Boc-D-alanine methyl ester depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In deprotection reactions, the Boc group is cleaved under acidic conditions, resulting in the formation of a free amine. The ester hydrolysis involves the cleavage of the ester bond to yield the corresponding carboxylic acid.

Comparison with Similar Compounds

3-Bromo-N-Boc-L-Alanine Cyclopentyl Ester (CAS: 1023327-88-9)

- Structural Differences :

- Functional Implications :

- The cyclopentyl ester may improve lipophilicity, enhancing membrane permeability in drug delivery applications.

- Higher steric hindrance from the cyclopentyl group could reduce reactivity in nucleophilic substitution reactions compared to the methyl ester variant.

Nα-Boc-L-3-(1H-5-Indolyl)alanine Methyl Ester (CAS: Not Provided)

- Synthetic Pathways :

- Applications :

- The indole moiety enables applications in tryptophan analogs and fluorescent probes, whereas the bromoalanine derivative is more suited for cross-coupling reactions or as a halogenated building block.

4-Iodopyrrole-2-carboxylic Acid Methyl Ester (CAS: 40740-41-8)

- Structural Comparison :

- Contains a pyrrole ring instead of an alanine backbone, with iodine replacing bromine.

- The methyl ester group is retained, but the absence of a Boc group simplifies deprotection steps.

- Reactivity: Iodine’s larger atomic radius may enhance stability in Sonogashira couplings compared to bromine .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| This compound | 402726-50-5 | C₉H₁₆BrNO₄ | 282.13 | Boc, Br, methyl ester | Peptide synthesis, cross-coupling |

| 3-Bromo-N-Boc-L-alanine cyclopentyl ester | 1023327-88-9 | C₁₃H₂₂BrNO₄ | 336.23 | Boc, Br, cyclopentyl ester | Lipophilic drug intermediates |

| Nα-Boc-L-3-(1H-5-Indolyl)alanine methyl ester | N/A | C₁₇H₂₁N₃O₄ | 331.37 | Boc, indole, methyl ester | Fluorescent probes, tryptophan analogs |

| 4-Iodopyrrole-2-carboxylic acid methyl ester | 40740-41-8 | C₆H₆INO₂ | 251.02 | Iodo, pyrrole, methyl ester | Heterocyclic synthesis |

Key Research Findings

- Synthetic Efficiency : The methyl ester group in this compound facilitates higher reaction yields (e.g., 54% in analytical scale) compared to bulkier esters like cyclopentyl derivatives .

- Steric and Electronic Effects : Bromine’s moderate electronegativity balances reactivity and stability in palladium-catalyzed cross-couplings, whereas iodine in pyrrole derivatives offers better leaving-group ability .

- Biological Relevance : Boc-protected bromoalanine derivatives are critical for introducing halogenated residues into peptides, influencing binding affinity in enzyme inhibitors .

Biological Activity

3-Bromo-N-Boc-D-alanine methyl ester (CAS: 402726-50-5) is a derivative of D-alanine, characterized by the presence of a bromine atom at the third position, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a methyl ester group on the carboxyl group. This compound plays a significant role in various biochemical processes and has garnered attention for its applications in peptide synthesis and medicinal chemistry.

Overview of Biological Activity

This compound exhibits notable biological activity, primarily through its interactions with enzymes and cellular pathways. Its structural features allow it to serve as an effective building block in organic synthesis, particularly in peptide formation.

- Enzyme Interaction : The compound interacts with various enzymes, potentially acting as an inhibitor or substrate. For instance, it can form stable complexes with proteases, thereby inhibiting their activity and affecting downstream signaling pathways.

- Cellular Effects : It modulates cellular functions by influencing gene expression and metabolic pathways. Studies indicate that it can alter the activity of signaling molecules and transcription factors, leading to changes in cellular metabolism and function.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, preventing substrate interaction.

- Gene Expression Modulation : The compound can interact with transcription factors, leading to altered gene expression patterns.

- Metabolic Pathway Alteration : By interacting with key metabolic enzymes, it can influence various metabolic pathways within cells .

Applications in Research

This compound is widely utilized in scientific research due to its versatile applications:

- Peptide Synthesis : It serves as a crucial building block for synthesizing peptides and peptidomimetics, which are essential for drug development .

- Medicinal Chemistry : The compound is employed in developing pharmaceutical agents targeting specific enzymes or receptors .

- Bioconjugation : It is used for modifying biomolecules in biochemical studies, enhancing our understanding of protein interactions .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Iodo-N-Boc-D-alanine methyl ester | Iodine instead of bromine | Similar reactivity but may exhibit different kinetics |

| N-Boc-D-alanine methyl ester | Lacks halogen | Less reactive in substitution reactions |

| 3-Bromo-N-Boc-L-alanine methyl ester | L-isomer variant | Potentially different biological activity |

This table highlights how variations in halogen atoms and stereochemistry affect the reactivity and biological properties of these compounds.

Case Studies

Several studies have demonstrated the biological activity of this compound:

- Peptide Synthesis Study : A study reported successful incorporation of this compound into peptide chains, demonstrating its utility as a building block for complex peptide structures. The resulting peptides exhibited enhanced stability and bioactivity compared to those synthesized without this compound .

- Enzyme Inhibition Research : Another research focused on the inhibition of specific proteases using this compound. The findings indicated that this compound effectively reduced enzyme activity, suggesting its potential as a therapeutic agent in diseases where protease activity is dysregulated .

Q & A

Q. What are the established synthetic routes for 3-Bromo-N-Boc-D-alanine methyl ester, and how can reaction efficiency be optimized?

The synthesis involves Boc protection of D-alanine, bromination at the β-position, and esterification. Optimization can be achieved via the Taguchi method, which systematically evaluates parameters like catalyst concentration and temperature to maximize yield . For example, analogous brominated Boc-amino acids are synthesized under anhydrous conditions to prevent hydrolysis .

Q. Which analytical techniques are most effective for confirming the stereochemical integrity and purity of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. HRMS confirms molecular weight (exact mass: 281.026 g/mol) , while ¹H/¹³C NMR verifies stereochemistry and absence of racemization. Chiral HPLC can further validate enantiomeric purity .

Q. What are the recommended storage conditions for this compound?

The compound is typically stored at room temperature , though structurally similar brominated esters (e.g., N-Boc-3-iodo-L-alanine methyl ester) require refrigeration (0–6°C) to prevent degradation . Researchers should validate stability under their specific experimental conditions.

Q. How does the methyl ester group influence solubility and reactivity in peptide synthesis?

The methyl ester enhances solubility in organic solvents (e.g., DCM, THF) and acts as a protecting group for the carboxylic acid, enabling selective deprotection during solid-phase synthesis. Comparative studies with ethyl esters suggest methyl esters offer faster coupling rates but require careful pH control to avoid premature hydrolysis .

Advanced Research Questions

Q. What strategies mitigate racemization risks during the incorporation of this compound into peptide sequences?

Racemization is minimized by using low-temperature (0–5°C) coupling reactions, activating agents like HATU or PyBOP, and short reaction times. The Boc group’s steric bulk further stabilizes the D-configuration . Monitoring via circular dichroism (CD) or chiral HPLC ensures stereochemical fidelity .

Q. How does the bromine substituent facilitate cross-coupling reactions in functionalized peptide design?

The bromine atom serves as a leaving group in palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions), enabling site-specific modification of peptides. For example, brominated Boc-amino acids are precursors for bioconjugates or fluorescent probes .

Q. How can the Taguchi method optimize synthesis parameters for this compound?

Taguchi orthogonal arrays efficiently test variables like catalyst type (e.g., KOH vs. NaOH), molar ratios, and temperature. For methyl esters, catalyst concentration (1.5 wt%) and 60°C reaction temperature were critical for maximizing yield (>95%) in analogous systems .

Q. How do researchers resolve contradictions in reported physicochemical properties (e.g., stability, melting points)?

Discrepancies arise from varying purity levels or analytical methods. Advanced techniques like X-ray crystallography and differential scanning calorimetry (DSC) provide definitive data. For example, purity >97% (HPLC) is essential for reproducible melting points .

Methodological Considerations

- Data Contradiction Analysis : Compare CAS registry data (e.g., molecular weight: 282.132 g/mol ) with independent measurements (e.g., HRMS) to identify batch-specific variations.

- Experimental Design : Use fractional factorial designs to evaluate interactions between bromination efficiency and Boc-deprotection conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.